2,3-Dimethylanthracene

Vue d'ensemble

Description

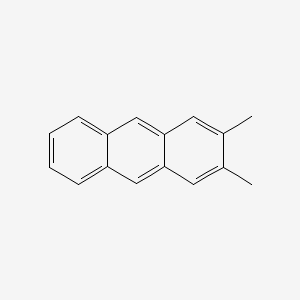

2,3-Dimethylanthracene is an organic compound with the molecular formula C16H14. It is a derivative of anthracene, characterized by the presence of two methyl groups at the 2 and 3 positions of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific and industrial applications.

Mécanisme D'action

Target of Action

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), and it’s likely that it interacts with biological systems in a similar manner to other PAHs .

Mode of Action

It is known that pahs, including anthracene derivatives, can intercalate into dna, disrupting its structure and function . This can lead to mutations and other genetic alterations, potentially contributing to carcinogenesis .

Biochemical Pathways

Pahs are known to induce oxidative stress and inflammation, which can disrupt a variety of cellular processes .

Pharmacokinetics

Pahs are generally lipophilic and can accumulate in fatty tissues . They can also be metabolized by the body’s detoxification systems, often leading to the formation of reactive intermediates .

Result of Action

Given its structural similarity to other pahs, it may contribute to oxidative stress, inflammation, dna damage, and potentially carcinogenesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethylanthracene. For instance, its lipophilic nature means that it can accumulate in fatty tissues, potentially leading to long-term exposure . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence its stability and reactivity .

Analyse Biochimique

Cellular Effects

It is unclear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

The metabolic pathways involving 2,3-Dimethylanthracene, including any enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not well-characterized .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and column chromatography, to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

Applications De Recherche Scientifique

2,3-Dimethylanthracene is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in photophysical studies.

Biology: It is employed in studies involving DNA intercalation and fluorescence tagging.

Medicine: Research explores its potential use in photodynamic therapy for cancer treatment.

Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparaison Avec Des Composés Similaires

Anthracene: The parent compound without methyl substitutions.

9,10-Dimethylanthracene: Another derivative with methyl groups at the 9 and 10 positions.

2,3,6,7-Tetramethylanthracene: A derivative with four methyl groups.

Comparison: 2,3-Dimethylanthracene is unique due to its specific substitution pattern, which affects its photophysical properties and reactivity. Compared to anthracene, it has altered electronic properties, making it more suitable for certain applications like OLEDs. The position of the methyl groups also influences its ability to undergo specific chemical reactions, distinguishing it from other methylated anthracenes.

Activité Biologique

2,3-Dimethylanthracene (C16H14) is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activities, particularly in the fields of toxicology and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of three fused benzene rings with two methyl groups attached at the 2 and 3 positions. Its molecular structure contributes to its reactivity and biological interactions.

1. Mutagenicity and Carcinogenicity

Research has demonstrated that this compound exhibits mutagenic properties. It has been shown to induce mutations in Salmonella typhimurium, a common model organism for assessing mutagenicity. The compound's ability to form reactive metabolites, such as epoxides, is believed to play a crucial role in its mutagenic activity .

Table 1: Summary of Mutagenicity Studies

| Compound | Test Organism | Result |

|---|---|---|

| This compound | Salmonella typhimurium | Mutagenic |

| 1-Methylanthracene | Salmonella typhimurium | Mutagenic |

| 9-Methylanthracene | Salmonella typhimurium | Mutagenic |

2. Antioxidant Activity

Studies have indicated that this compound possesses antioxidant properties. It can inhibit oxidative stress by scavenging free radicals and reducing the activity of pro-oxidant enzymes. This activity suggests potential applications in managing oxidative stress-related diseases .

3. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Case Study: Anticancer Activity

In a study examining the effects of this compound on human breast cancer cells (MCF-7), researchers reported a significant decrease in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with cellular macromolecules:

- Aryl Hydrocarbon Receptor (AHR) Activation : The compound may activate AHR signaling pathways, leading to the expression of genes involved in xenobiotic metabolism and cellular stress responses .

- Enzyme Inhibition : It has been shown to inhibit enzymes such as glutathione reductase, which plays a critical role in maintaining redox balance within cells.

Toxicological Considerations

Despite its potential therapeutic benefits, the toxicological profile of this compound raises concerns regarding its safety. Long-term exposure is associated with increased risks of carcinogenesis due to its mutagenic properties. Regulatory agencies classify it as a hazardous substance, necessitating careful handling in research and industrial applications.

Propriétés

IUPAC Name |

2,3-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVRJXPGSVLDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210189 | |

| Record name | 2,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-06-9 | |

| Record name | 2,3-Dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD7YKJ97BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 2,3-Dimethylanthracene?

A1: this compound crystallizes in a triclinic lattice, exhibiting a pseudo-centrosymmetric arrangement. While it has two molecules per unit cell, these acentric molecules display dipolar structural disorder. [, ] This disorder contributes to the broadening of phonon lines observed even at low temperatures. [, ]

Q2: How does deuteration impact the dynamics of this compound crystals?

A2: Inelastic incoherent neutron scattering studies on deuterated this compound samples reveal that deuteration influences the dynamics of both the molecular bodies and the methyl side groups. [, ] These changes manifest as differences in the amplitude-weighted phonon density of states spectra. [, ]

Q3: Can we model the lattice dynamics of this compound computationally?

A3: Yes, lattice dynamical calculations using a '6-exp' potential for atom-atom interactions, incorporating internal degrees of freedom, effectively describe the incoherent and coherent neutron scattering results of this compound. [, ]

Q4: How does the this compound crystal structure affect incorporated molecules?

A4: Single dibenzoterrylene molecules embedded in a this compound crystal matrix experience significant spectral diffusion and dynamic disorder. [] This is attributed to the combination of the host crystal's static disorder and slight reorientations of the methyl groups within the this compound molecules. []

Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A5: Various spectroscopic methods are valuable for studying this compound and its derivatives. These include:

- Inelastic incoherent and coherent neutron scattering: Provides insights into lattice dynamics and phonon behavior. [, ]

- Nuclear Overhauser Effect Spectroscopy (NOESY): Helps determine the relative configuration of photodimers. []

- Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy: Offers information about vibrational modes and molecular structure. []

Q6: Are there potential applications for this compound in light-harvesting systems?

A7: Theoretical studies suggest that this compound exhibits promising light-harvesting efficiency, making it a potential candidate for use in dye-sensitized solar cells (DSSCs). []

Q7: Can we predict the properties of this compound derivatives computationally?

A8: Yes, Density Functional Theory (DFT) calculations, particularly using the RB3LYP method with the 6-311 + G(d) basis set, have been employed to predict various properties of this compound derivatives, including vibrational frequencies, hyperpolarizabilities, and molecular electrostatic potentials. [] These computational approaches provide valuable insights into the molecular properties and potential applications of these compounds.

Q8: Has this compound been found in natural sources?

A9: Yes, this compound has been identified in crude oil samples. Gas-liquid chromatography analysis of triaromatic hydrocarbon concentrates from various oil fields led to its identification, highlighting its presence as a constituent of this complex natural resource. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.